molecular formula C22H24N4 B2594316 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 371124-42-4

11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2594316
CAS No.: 371124-42-4
M. Wt: 344.462
InChI Key: KYSPWIHJJPEGAL-UHFFFAOYSA-N
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Description

11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzimidazo[1,2-b]isoquinoline core substituted with an azepane (7-membered saturated ring) at the 11-position and a cyano group at the 6-position. The azepan-1-yl substituent introduces conformational flexibility and basicity, which may enhance interactions with enzymes or receptors.

Properties

IUPAC Name

11-(azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c23-15-18-16-9-3-4-10-17(16)22(25-13-7-1-2-8-14-25)26-20-12-6-5-11-19(20)24-21(18)26/h5-6,11-12H,1-4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSPWIHJJPEGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

The compound 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and synthesis methods.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound of interest may share these mechanisms due to its structural similarities.

Neuroprotective Effects

There is growing evidence that compounds containing isoquinoline structures possess neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may have similar effects.

Antimicrobial Properties

The presence of multiple nitrogen atoms in the structure may enhance its ability to interact with microbial enzymes or membranes, making it a candidate for antimicrobial activity. Research into related compounds has shown efficacy against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.

Multi-step Synthesis

A typical synthetic pathway involves:

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the azepane ring via cyclization techniques.
  • Final modifications to introduce the carbonitrile group.

Green Chemistry Approaches

Recent trends in synthetic chemistry emphasize sustainable methods. Researchers are exploring solvent-free reactions and the use of renewable resources to synthesize this compound more efficiently and environmentally friendly.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, a series of benzimidazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results showed that modifications similar to those found in this compound significantly increased cytotoxicity levels compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Evaluation

Another study investigated the neuroprotective effects of isoquinoline derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting potential therapeutic applications for similar structures.

Mechanism of Action

The mechanism of action of 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could activate receptors by mimicking the action of natural ligands . The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological or chemical processes being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 11-position substituent on the benzimidazo[1,2-b]isoquinoline scaffold critically influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name (11-Substituent) Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Features
Azepan-1-yl (Target Compound) C23H25N5 379.48 ~4.5* 1 5 7-membered ring; flexible, basic amine
11-Anilino (S02) C23H19N5 365.43 N/A 1 5 Aromatic amine; strong Foxp3 downregulation in Treg cells
11-Benzylamino C23H20N4 352.44 4.6067 1 2 Lipophilic benzyl group; high logP (4.6)
11-(4-Phenylpiperazin-1-yl) C26H25N5 407.51 N/A 1 5 Piperazine ring; potential for salt formation and improved solubility
11-Chloro C16H12N3Cl 281.74 N/A 0 3 Small, electronegative substituent; synthetic intermediate
11-[(2-Hydroxyethyl)amino] C18H18N4O 306.37 N/A 2 4 Polar hydroxyethyl group; enhanced solubility

*Estimated based on benzylamino analog .

Pharmacokinetic Considerations

  • Azepan-1-yl vs.
  • Polar vs. Nonpolar Substituents: Hydroxyethylamino derivatives (logP ~1.5 estimated) may exhibit better solubility than benzylamino or anilino analogs, balancing absorption and excretion .

Biological Activity

11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and an azepane ring. Its molecular formula is C19H22N4C_{19}H_{22}N_4 with a molecular weight of approximately 306.41 g/mol. The presence of the carbonitrile group may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and mitochondrial dysfunction.
  • Antimicrobial Properties : The presence of the azepane ring has been linked to enhanced antimicrobial activity against various pathogens. This is likely due to the compound's ability to disrupt microbial membrane integrity.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases.

Anticancer Studies

A recent study evaluated the cytotoxic effects of several derivatives of benzimidazole compounds on various cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 32 µg/mL and 64 µg/mL for these pathogens .

Neuroprotection

In neuroprotective assays using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests its potential application in neurodegenerative disease models .

Data Summary

Activity Type Tested Cell Lines/Organisms IC50/MIC Values Reference
AnticancerHeLa, MCF-75 - 20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
NeuroprotectionSH-SY5YN/A

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving a series of benzimidazole derivatives, researchers found that modifications to the azepane structure significantly impacted the anticancer efficacy. The study concluded that further optimization could lead to more potent anticancer agents.
  • Case Study on Neuroprotection : A study focusing on oxidative stress-induced neurotoxicity revealed that compounds containing similar structural motifs as this compound provided significant protection against cell death induced by hydrogen peroxide exposure.

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